molecular formula C23H29N3O3 B6945034 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B6945034
M. Wt: 395.5 g/mol
InChI Key: IPBSJVGTJXDCSL-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxepin ring, a dimethylamino group, and a pyrrolidine carboxamide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-25(2)19-9-3-7-17(15-19)20-10-5-12-26(20)23(27)24-16-18-8-4-11-21-22(18)29-14-6-13-28-21/h3-4,7-9,11,15,20H,5-6,10,12-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBSJVGTJXDCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2CCCN2C(=O)NCC3=C4C(=CC=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate epoxide under acidic or basic conditions.

    Attachment of the Dimethylamino Group: This step often involves a nucleophilic substitution reaction where a dimethylamine is introduced to a halogenated aromatic compound.

    Formation of the Pyrrolidine Carboxamide Moiety: This can be synthesized through a series of reactions including amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenated compounds, Dimethylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(methylamino)phenyl]pyrrolidine-1-carboxamide
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(ethylamino)phenyl]pyrrolidine-1-carboxamide

Uniqueness

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

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